molecular formula C19H17N3O7S B11653158 3-(Morpholin-4-ylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate

3-(Morpholin-4-ylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate

Cat. No.: B11653158
M. Wt: 431.4 g/mol
InChI Key: CGOPXBZJVUGHRM-UHFFFAOYSA-N
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Description

3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE is a complex organic compound that features a morpholine ring, a carbothioyl group, and a dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL with 4-METHYL-3,5-DINITROBENZOYL chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(MORPHOLINE-4-CARBONYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE
  • 3-(MORPHOLINE-4-CARBONYL)-5-(TRIFLUOROMETHOXY)PHENYL BORONIC ACID

Uniqueness

3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE is unique due to the presence of the carbothioyl group, which imparts distinct chemical properties and reactivity compared to its carbonyl analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C19H17N3O7S

Molecular Weight

431.4 g/mol

IUPAC Name

[3-(morpholine-4-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate

InChI

InChI=1S/C19H17N3O7S/c1-12-16(21(24)25)10-14(11-17(12)22(26)27)19(23)29-15-4-2-3-13(9-15)18(30)20-5-7-28-8-6-20/h2-4,9-11H,5-8H2,1H3

InChI Key

CGOPXBZJVUGHRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC2=CC=CC(=C2)C(=S)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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